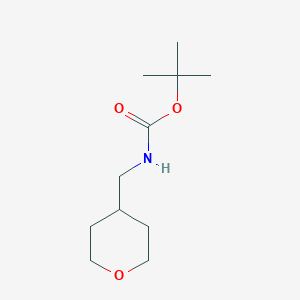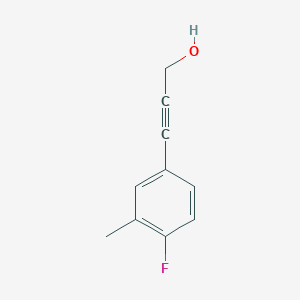
2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2088001-26-5 . It has a molecular weight of 334.24 . The IUPAC name for this compound is 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-4-methylpiperazine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C18H28BFN2O2 . It contains a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methylpiperazine group .科学的研究の応用
Organoboron Compounds as Fluoride Ion Receptors
Organoboron compounds, including those similar in structure to the specified compound, have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity towards fluoride ions, making them applicable in sensors and analytical chemistry. The behavior of such boronic acids in acidic conditions and their complexation with fluoride ions highlight their potential in developing sensitive detection methods for fluoride in various samples (Jańczyk et al., 2012).
Advanced Polymer Synthesis
Poly(ester-amide)s incorporating phenylboronic acid esters, through Passerini multicomponent polymerization, demonstrate controlled degradability in response to hydrogen peroxide (H2O2). These polymers, with integrated H2O2-cleavable boronic ester linkages, offer potential in creating responsive materials for biomedical applications, including drug delivery systems that release their payload in response to specific oxidative environments (Cui et al., 2017).
Synthetic Applications
The compound's structure is conducive to transformations involving C-F bond activation and transmetalation, facilitating the synthesis of arylboronic acid pinacol esters from fluoroarenes. This capability is critical for developing novel synthetic pathways in organic chemistry, offering efficient routes to boronate esters from variously fluorinated arenes, which are valuable intermediates for further chemical transformations (Zhou et al., 2016).
Hydrolysis Studies
Understanding the stability of phenylboronic pinacol esters in aqueous environments, including those at physiological pH, is crucial for their application in drug development and delivery systems. Research into the susceptibility of these compounds to hydrolysis reveals significant insights into their potential pharmacological applications, emphasizing the need for careful consideration of their stability in biological contexts (Achilli et al., 2013).
Fluorescent Sensor Development
The exploration of organoboron compounds, including phenylboronic acid pinacol esters, in the development of fluorescent sensors demonstrates their utility in detecting trace amounts of water. Such applications are vital in fields requiring precise moisture measurement and control, showcasing the compound's versatility beyond traditional synthetic chemistry applications (Miho et al., 2021).
特性
IUPAC Name |
1-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-14(12-16(15)20)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIZWYFZWUCGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-oxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B6342971.png)

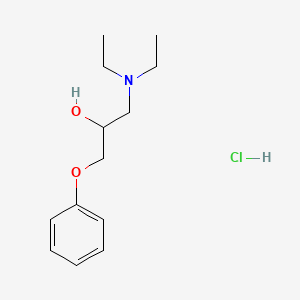

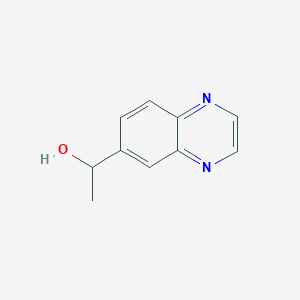
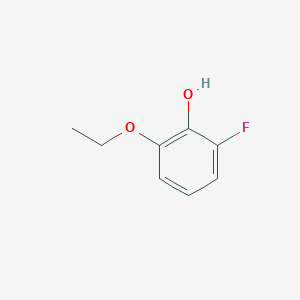
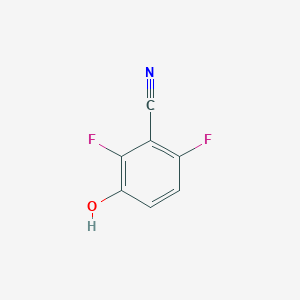
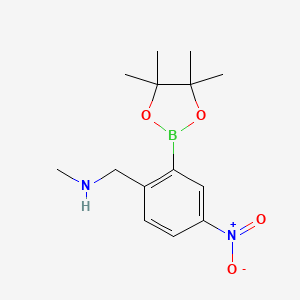
![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)
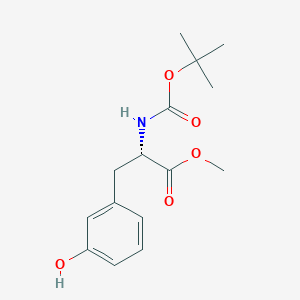
![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)
